molecular formula C12H13ClO B14241053 3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one CAS No. 232944-73-9

3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one

Cat. No.: B14241053
CAS No.: 232944-73-9
M. Wt: 208.68 g/mol
InChI Key: UQLCAHRYENRPBP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one is an organic compound that features a chloromethyl group, a methylphenyl group, and a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzaldehyde and chloroacetone.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-methylbenzaldehyde undergoes a condensation reaction with chloroacetone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Implementing purification techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-(4-methylphenyl)but-3-en-2-one involves:

    Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.

    Pathways: It may influence biochemical pathways by modifying the activity of specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-4-phenylbut-3-en-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    3-(Bromomethyl)-4-(4-methylphenyl)but-3-en-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Properties

CAS No.

232944-73-9

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

3-(chloromethyl)-4-(4-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C12H13ClO/c1-9-3-5-11(6-4-9)7-12(8-13)10(2)14/h3-7H,8H2,1-2H3

InChI Key

UQLCAHRYENRPBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(CCl)C(=O)C

Origin of Product

United States

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